molecular formula C12H12BrFN4OS B10921041 2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)butanehydrazide

2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)butanehydrazide

Cat. No.: B10921041
M. Wt: 359.22 g/mol
InChI Key: HWLHXCCLWFHCEG-GIDUJCDVSA-N
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Description

2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a butanohydrazide moiety linked to a fluorinated thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on similar compounds have shown potential in inhibiting certain enzymes or interacting with specific biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological macromolecules in a specific manner, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and fluorine atoms could enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-CHLORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE
  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-METHYL-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to better pharmacokinetic properties.

Properties

Molecular Formula

C12H12BrFN4OS

Molecular Weight

359.22 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]butanamide

InChI

InChI=1S/C12H12BrFN4OS/c1-2-10(18-7-8(13)5-16-18)12(19)17-15-6-9-3-4-11(14)20-9/h3-7,10H,2H2,1H3,(H,17,19)/b15-6+

InChI Key

HWLHXCCLWFHCEG-GIDUJCDVSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=C(S1)F)N2C=C(C=N2)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CC=C(S1)F)N2C=C(C=N2)Br

Origin of Product

United States

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